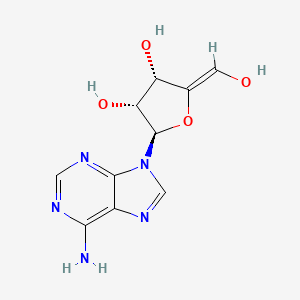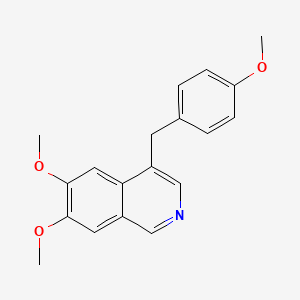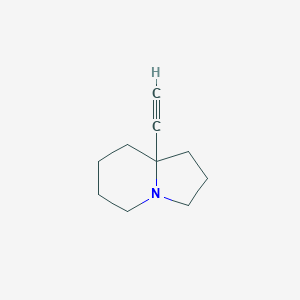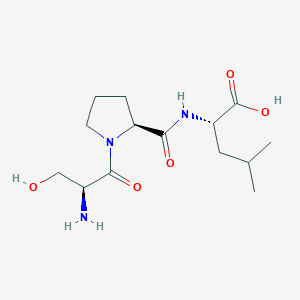
L-Leucine, L-seryl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid is a complex organic compound that features a pyrrolidine ring, an amino acid moiety, and a hydroxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the incorporation of the amino acid and hydroxypropanoyl groups. One common approach is to start with a chiral amino acid derivative, which undergoes a series of reactions including amide bond formation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide bond can produce a primary amine .
Scientific Research Applications
(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Proline derivatives: Share the pyrrolidine ring structure and are used in similar applications.
Oroidin alkaloids: Contain the pyrrole carboxamide moiety and exhibit diverse biological activities
Uniqueness
(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
502169-20-2 |
|---|---|
Molecular Formula |
C14H25N3O5 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H25N3O5/c1-8(2)6-10(14(21)22)16-12(19)11-4-3-5-17(11)13(20)9(15)7-18/h8-11,18H,3-7,15H2,1-2H3,(H,16,19)(H,21,22)/t9-,10-,11-/m0/s1 |
InChI Key |
FKYWFUYPVKLJLP-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


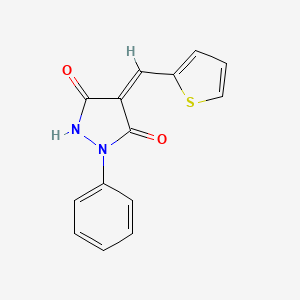
methanone](/img/structure/B12904710.png)
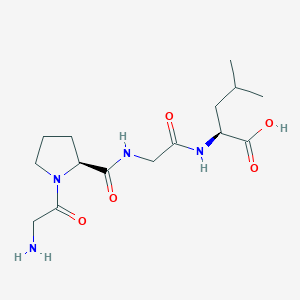
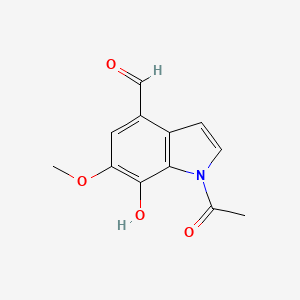
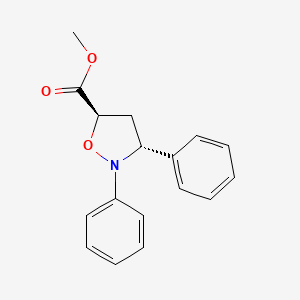

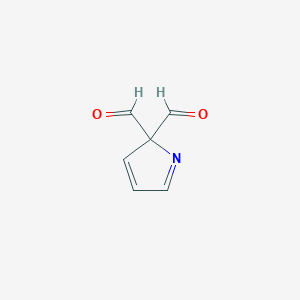
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
